4-Methyl-N-(4-(methylthio)phenyl)aniline
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Overview
Description
4-Methyl-N-(4-(methylthio)phenyl)aniline is an organic compound with the molecular formula C14H15NS. It is also known by other names such as 4-(Methylthio)aniline and 4-Methylmercaptoaniline . This compound is characterized by the presence of a methyl group and a methylthio group attached to the phenyl ring, making it a derivative of aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-(methylthio)phenyl)aniline can be achieved through various methods. One common approach involves the methylation of aniline derivatives. For instance, the reaction of 4-(methylthio)aniline with methyl iodide in the presence of a base such as sodium hydroxide can yield the desired compound . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-(methylthio)phenyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methyl-N-(4-(methylthio)phenyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-(methylthio)phenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by interacting with their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)aniline: Similar structure but lacks the methyl group on the phenyl ring.
4-Methylmercaptoaniline: Another name for 4-(Methylthio)aniline.
4-Aminothioanisole: Similar structure with a different substituent on the phenyl ring.
Uniqueness
4-Methyl-N-(4-(methylthio)phenyl)aniline is unique due to the presence of both a methyl and a methylthio group on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C14H15NS |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-methyl-N-(4-methylsulfanylphenyl)aniline |
InChI |
InChI=1S/C14H15NS/c1-11-3-5-12(6-4-11)15-13-7-9-14(16-2)10-8-13/h3-10,15H,1-2H3 |
InChI Key |
CXZFNVZXHDVUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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